molecular formula C18H22N2O B10970806 1-[1-(2,4-Dimethylphenyl)ethyl]-3-(3-methylphenyl)urea

1-[1-(2,4-Dimethylphenyl)ethyl]-3-(3-methylphenyl)urea

Cat. No.: B10970806
M. Wt: 282.4 g/mol
InChI Key: MTJAZLOKMVCSIB-UHFFFAOYSA-N
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Description

N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings, each substituted with methyl groups, connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA typically involves the reaction of 2,4-dimethylphenyl isocyanate with 3-methylphenylamine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro or hydroxyl derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)FORMAMIDE
  • N-(3,5-DIMETHYLPHENYL)UREA
  • N-(2,3-DIMETHYLPHENYL)UREA

Uniqueness

N-[1-(2,4-DIMETHYLPHENYL)ETHYL]-N’-(3-METHYLPHENYL)UREA is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-[1-(2,4-dimethylphenyl)ethyl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C18H22N2O/c1-12-6-5-7-16(11-12)20-18(21)19-15(4)17-9-8-13(2)10-14(17)3/h5-11,15H,1-4H3,(H2,19,20,21)

InChI Key

MTJAZLOKMVCSIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC(C)C2=C(C=C(C=C2)C)C

Origin of Product

United States

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